molecular formula C15H21N3O B2566500 N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2361656-85-9

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide

Cat. No. B2566500
M. Wt: 259.353
InChI Key: GMXXOEZYFCCZJY-UHFFFAOYSA-N
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Description

“N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide” is a chemical compound1. However, the specific details about this compound are not readily available in the search results.



Synthesis Analysis

The synthesis analysis of “N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide” is not available in the search results.



Molecular Structure Analysis

The molecular structure analysis of “N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide” is not directly available in the search results. However, a related compound, “N- (3- ( ( (5-chloro-2- ( (2-methoxy-4- (4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)methyl)phenyl)acrylamide” has been studied, and its crystal structure has been determined2.



Chemical Reactions Analysis

The chemical reactions involving “N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide” are not available in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide” are not directly available in the search results. However, a related compound, “N- [4- (4-methylpiperazin-1-yl)phenyl]acetamide” has a molecular weight of 233.31 and a melting point of 177-178 degrees Celsius1.


Scientific Research Applications

Arylpiperazine Derivatives as Serotonin Ligands

Research has demonstrated that arylpiperazine derivatives, by virtue of their structural modifications, can exhibit high affinity for serotonin receptors, particularly the 5-HT1A sites. This is significant for the development of agents with potential therapeutic applications in treating disorders associated with serotonin dysregulation (Glennon et al., 1988).

Antibacterial Activity of Arylpiperazinyl Oxazolidinones

A series of 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives have been synthesized and evaluated for their antibacterial efficacy, particularly against resistant strains such as MRSA and VRE. These findings contribute to the ongoing search for novel antibacterial agents to combat drug-resistant infections (Jang et al., 2004).

Enaminones as Building Blocks for Antitumor and Antimicrobial Agents

Novel synthetic pathways utilizing enaminones have been explored to produce compounds with notable antitumor and antimicrobial activities. This research highlights the versatility of enaminones as precursors in the synthesis of pharmacologically active molecules (Riyadh, 2011).

Synthesis and Evaluation of Piperazin-1-yl-propyl-carboxamide Derivatives for HIV Treatment

Novel derivatives synthesized for the potential treatment of HIV exhibit inhibitory activities against cell-cell fusion, a key process in HIV infection. This research provides a foundation for the development of new therapeutic agents against HIV (Weng et al., 2011).

Phosphoric Triamides Containing Piperazinyl Skeleton

Studies on phosphoric triamides incorporating piperazinyl groups have elucidated their structural and conformational characteristics, contributing to our understanding of these compounds' properties and potential applications (Shariatinia et al., 2012).

Safety And Hazards

The safety and hazards associated with “N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide” are not available in the search results.


Future Directions

The future directions for the study of “N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide” are not available in the search results. However, the related compound’s potential as a pharmacological probe and clinical drug for immune diseases and cancer has been discussed2.


properties

IUPAC Name

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-3-15(19)16-12-13-4-6-14(7-5-13)18-10-8-17(2)9-11-18/h3-7H,1,8-12H2,2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXXOEZYFCCZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide

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